Ala-Ala-Ala-Ala-Ala
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Overview
Description
Ala-Ala-Ala-Ala-Ala, also known as penta-alanine, is a pentapeptide composed of five alanine residues linked by peptide bonds. This compound is a model peptide used in various scientific studies to understand the behavior and properties of peptides and proteins. Its simple structure makes it an ideal candidate for studying fundamental biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ala-Ala-Ala-Ala typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first alanine residue: The first alanine residue is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached alanine is deprotected to allow for the addition of the next residue.
Coupling: The next alanine residue, protected at its amino group, is coupled to the deprotected amino group of the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated until the desired pentapeptide is synthesized.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
While SPPS is commonly used in research laboratories, industrial production of peptides like this compound may involve large-scale liquid-phase peptide synthesis (LPPS) or recombinant DNA technology. These methods allow for the efficient production of peptides in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Ala-Ala-Ala-Ala-Ala can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by acids, bases, or proteolytic enzymes, resulting in the breakdown of the pentapeptide into individual alanine residues.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the amino and carboxyl groups.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used under elevated temperatures to hydrolyze the peptide bonds.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used to oxidize the amino groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce the peptide.
Major Products Formed
Hydrolysis: The major products are individual alanine residues.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but may include modified alanine residues.
Scientific Research Applications
Ala-Ala-Ala-Ala-Ala is used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying peptide synthesis, peptide bond formation, and peptide stability.
Biology: It is used to investigate protein folding, peptide-protein interactions, and enzymatic activity.
Medicine: It is employed in drug development and delivery studies, particularly in understanding how peptides can be used as therapeutic agents.
Industry: It is used in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Ala-Ala-Ala-Ala-Ala depends on its specific application. In general, peptides like penta-alanine can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can influence biochemical pathways and cellular processes. For example, in enzymatic studies, the peptide may act as a substrate or inhibitor, providing insights into enzyme specificity and activity.
Comparison with Similar Compounds
Similar Compounds
Ala-Ala-Ala: A tripeptide composed of three alanine residues.
Ala-Ala-Ala-Ala: A tetrapeptide composed of four alanine residues.
Ala-Ala-Ala-Ala-Ala-Ala: A hexapeptide composed of six alanine residues.
Uniqueness
This compound is unique in its length and simplicity, making it an ideal model for studying the properties of peptides. Its intermediate length allows for the investigation of peptide behavior without the complexity of larger proteins. Additionally, its repetitive alanine sequence provides a consistent and predictable structure for experimental studies.
Properties
IUPAC Name |
2-[2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]propanoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAUOPDVAKGRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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